![molecular formula C15H14ClN3 B5517139 (4-chlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5517139.png)
(4-chlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-chlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用机制
The exact mechanism of action of (4-chlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is not fully understood. However, it is believed to act as a partial agonist at certain receptors in the brain, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. This binding leads to changes in neurotransmitter release and neuronal activity, which may be responsible for the observed biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
Studies have shown that (4-chlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine can have a range of biochemical and physiological effects. These effects include changes in neurotransmitter release, alterations in gene expression, and changes in cellular signaling pathways. In addition, this compound has been found to have potential therapeutic applications for certain neurological disorders, such as schizophrenia and depression.
实验室实验的优点和局限性
One of the main advantages of using (4-chlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine in lab experiments is its ability to selectively bind to certain receptors in the brain. This allows researchers to investigate specific biochemical and physiological processes in a controlled manner. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research involving (4-chlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine. One area of interest is the investigation of its potential therapeutic applications for neurological disorders. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological processes. Finally, the development of new synthetic methods for (4-chlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine may lead to improved yields and reduced toxicity, making it a more useful tool for scientific research.
合成方法
The synthesis of (4-chlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine involves several steps. The starting materials are 4-chlorobenzaldehyde and 1-methyl-1H-benzimidazole. These two compounds are reacted together in the presence of a reducing agent, such as sodium borohydride, to form the intermediate (4-chlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]alcohol. This intermediate is then treated with a dehydrating agent, such as thionyl chloride, to form the final product, (4-chlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine.
科学研究应用
(4-chlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been used in various scientific research applications. One of the main areas of research involves the investigation of the mechanism of action of this compound. Studies have shown that (4-chlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine can bind to certain receptors in the brain, leading to changes in neurotransmitter release and neuronal activity.
属性
IUPAC Name |
4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3/c1-19-14-5-3-2-4-13(14)18-15(19)10-17-12-8-6-11(16)7-9-12/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITINQVEJBXDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5517056.png)
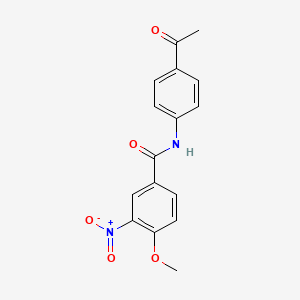
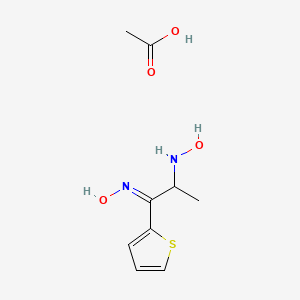
![4-phenyl-N-[1-(3-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B5517075.png)
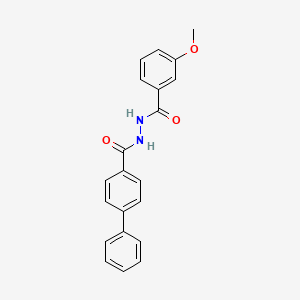
![methyl 2-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5517085.png)
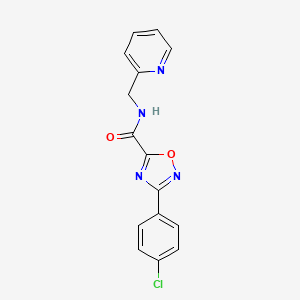
![3-{[rac-(1S,5R)-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B5517097.png)
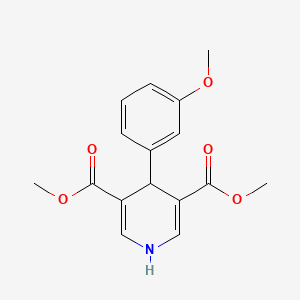
![9-hydroxy-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5517107.png)
![7-[(3-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5517115.png)
![N-ethyl-2-methyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5517122.png)
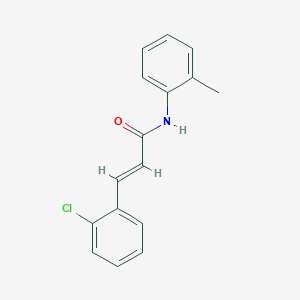
![2-(4-methoxyphenyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5517158.png)